

Spectroscopic Unveiling of 2,3-Dimethylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethylmaleic anhydride**

Cat. No.: **B048929**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2,3-dimethylmaleic anhydride**, a crucial building block in organic synthesis.

This document details the characteristic spectral signatures of **2,3-dimethylmaleic anhydride**, presenting quantitative data in accessible formats and outlining the experimental protocols for data acquisition. A logical diagram illustrating the relationship between the compound and its spectral analysis is also provided to enhance comprehension.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2,3-dimethylmaleic anhydride**, both proton (¹H) and carbon-13 (¹³C) NMR spectra yield distinct and informative signals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2,3-dimethylmaleic anhydride** is characterized by its simplicity, owing to the molecule's symmetry. A single resonance is observed, corresponding to the six equivalent protons of the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data for **2,3-Dimethylmaleic Anhydride**

Chemical Shift (δ) in ppm	Solvent	Multiplicity	Integration	Assignment
2.085	CDCl ₃	Singlet	6H	2 x -CH ₃

Citation: The ¹H NMR spectrum was recorded at 400 MHz in deuterated chloroform (CDCl₃).[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, three distinct signals are expected for the carbonyl carbons, the olefinic carbons, and the methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for **2,3-Dimethylmaleic Anhydride**

Chemical Shift (δ) in ppm	Solvent	Assignment
8.6	CDCl ₃	-CH ₃
139.1	CDCl ₃	C=C
167.3	CDCl ₃	C=O

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,3-dimethylmaleic anhydride** prominently displays the characteristic absorptions of a cyclic acid anhydride.

The most notable features are the two strong carbonyl (C=O) stretching bands, a hallmark of the anhydride functional group. The presence of a carbon-carbon double bond (C=C) within the ring also gives rise to a characteristic absorption band.

Table 3: Key IR Absorption Bands for **2,3-Dimethylmaleic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	C=O stretch (symmetric)
~1770	Strong	C=O stretch (asymmetric)
~1650	Medium	C=C stretch
~1270	Strong	C-O-C stretch

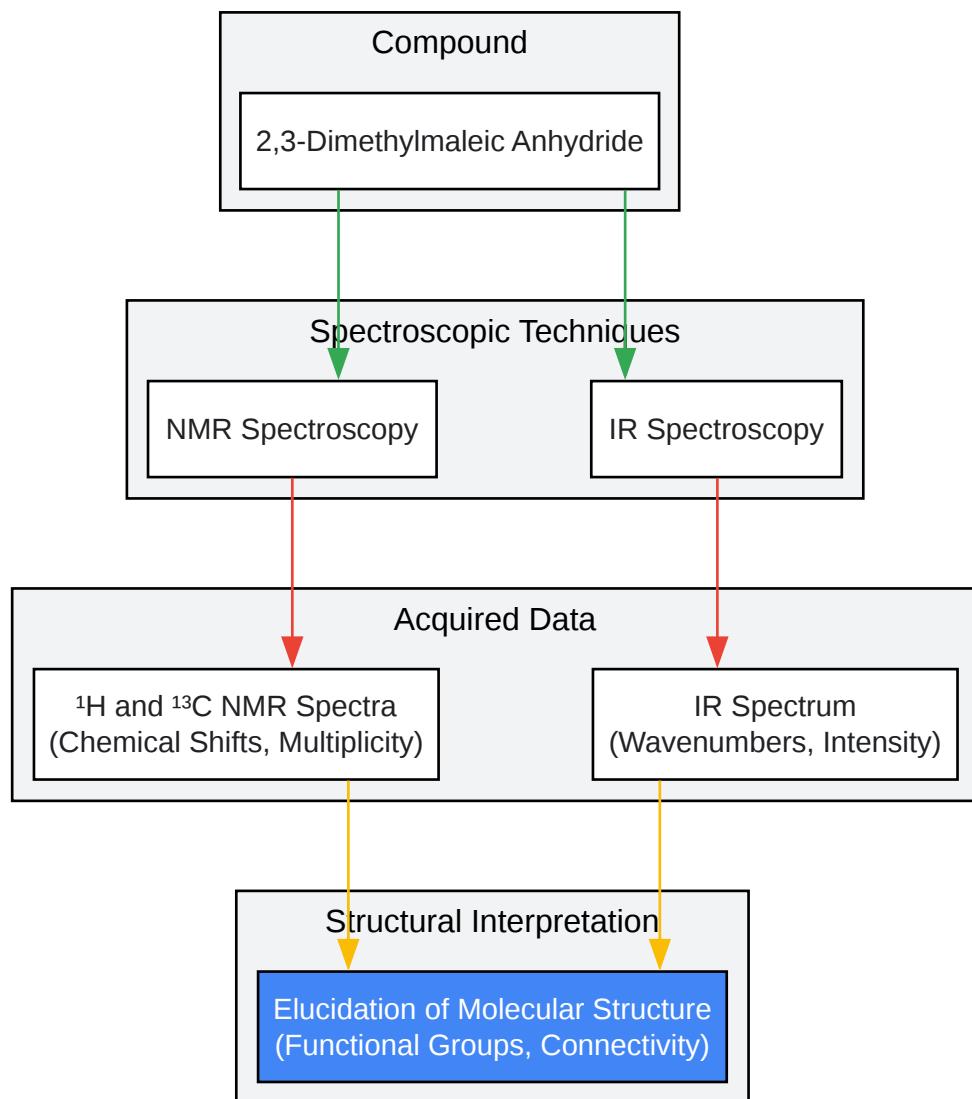
Note: The exact positions of the IR peaks can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline standardized protocols for NMR and FTIR analysis of solid organic compounds like **2,3-dimethylmaleic anhydride**.

NMR Spectroscopy Protocol (General)

- Sample Preparation: A small quantity of the **2,3-dimethylmaleic anhydride** sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Standard pulse sequences are used to obtain the ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.


FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of finely ground **2,3-dimethylmaleic anhydride** is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer.
- Spectral Measurement: The infrared spectrum is recorded over the standard mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). The final spectrum is presented in terms of transmittance or absorbance.

Logical Relationship Diagram

The following diagram illustrates the workflow from the chemical compound to the acquisition and interpretation of its spectroscopic data.

Spectroscopic Analysis of 2,3-Dimethylmaleic Anhydride

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,3-dimethylmaleic anhydride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylmaleic anhydride(766-39-2) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Unveiling of 2,3-Dimethylmaleic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048929#2-3-dimethylmaleic-anhydride-spectroscopic-data-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com